Methyl-2-hydroxypentylnitrosamine

Description

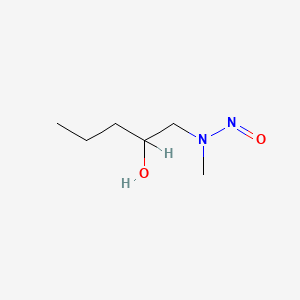

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxypentyl)-N-methylnitrous amide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-3-4-6(9)5-8(2)7-10/h6,9H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPJOEUENDTCJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CN(C)N=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30958146 |

Source

|

| Record name | N-(2-Hydroxypentyl)-N-methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36972-72-2 |

Source

|

| Record name | 2-Pentanol, 1-(methylnitrosoamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036972722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxypentyl)-N-methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Methyl-2-hydroxypentylnitrosamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential metabolic pathways of Methyl-2-hydroxypentylnitrosamine. The information is intended for a technical audience in the fields of chemistry and drug development.

Synthesis

The synthesis of this compound is a two-step process involving the preparation of the precursor secondary amine, N-methyl-2-hydroxypentylamine, followed by its nitrosation.

Step 1: Synthesis of N-methyl-2-hydroxypentylamine

Two primary routes are proposed for the synthesis of the precursor amine:

-

Route A: Ring-opening of 1,2-epoxypentane with methylamine. This is a direct and efficient method where methylamine acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring.

-

Route B: Reductive amination. This involves the reaction of a suitable carbonyl compound, such as 2-hydroxypentanal or 1-hydroxy-2-pentanone, with methylamine in the presence of a reducing agent.

Step 2: Nitrosation of N-methyl-2-hydroxypentylamine

The synthesized N-methyl-2-hydroxypentylamine is then converted to the target nitrosamine. This is typically achieved by reaction with a nitrosating agent, such as sodium nitrite (NaNO₂) in an acidic medium. The reaction proceeds via the formation of the nitrosonium ion (NO⁺), which is then attacked by the secondary amine.

Experimental Protocols

2.1. Synthesis of N-methyl-2-hydroxypentylamine (Route A)

-

Reaction Setup: A solution of 1,2-epoxypentane (1.0 eq) in a suitable solvent such as methanol or ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Methylamine: An aqueous or methanolic solution of methylamine (2.0 eq) is added dropwise to the epoxide solution at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours or gently heated to reflux for 4-6 hours to ensure complete reaction.

-

Work-up and Purification: The solvent and excess methylamine are removed under reduced pressure. The resulting crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

2.2. Synthesis of this compound

-

Reaction Setup: N-methyl-2-hydroxypentylamine (1.0 eq) is dissolved in water or a suitable organic solvent in a round-bottom flask and cooled in an ice bath to 0-5 °C.

-

Acidification: Dilute hydrochloric acid is added dropwise to the amine solution until the pH is acidic (pH 3-4).

-

Nitrosation: A solution of sodium nitrite (1.2 eq) in water is added dropwise to the cooled, acidified amine solution while maintaining the temperature below 5 °C.

-

Reaction Conditions: The reaction mixture is stirred at 0-5 °C for 1-2 hours.

-

Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography.

Characterization Data

The following table summarizes the expected quantitative data for the characterization of this compound. As this is a novel compound, the data is predicted based on the analysis of structurally similar compounds.

| Analytical Technique | Expected Data |

| 1H NMR | Two sets of signals for Z and E isomers. Signals for N-CH₃, -CH(OH)-, -CH₂-, and terminal -CH₃ groups. |

| 13C NMR | Two sets of signals for Z and E isomers. Signals for N-CH₃, -CH(OH)-, -CH₂-, and terminal -CH₃ carbons. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺). Characteristic fragment ion corresponding to the loss of the nitroso group (M-30). |

| High-Performance Liquid Chromatography (HPLC) | A single peak under optimized conditions, with the retention time dependent on the column and mobile phase used. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (around 3400 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), and N=O stretching (around 1450 cm⁻¹). |

Visualization of Key Processes

4.1. Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

4.2. Proposed Metabolic Pathway

The metabolic activation of many nitrosamines is initiated by cytochrome P450-mediated hydroxylation. The proposed metabolic pathway for this compound is depicted below, based on the metabolism of structurally related compounds.

An In-Depth Technical Guide on the Chemical Properties of N-nitroso-2-hydroxypentyl-methylamine

Disclaimer: Direct experimental data for N-nitroso-2-hydroxypentyl-methylamine is limited in publicly available scientific literature. This guide provides a comprehensive overview of its probable chemical and biological properties based on established knowledge of structurally similar N-nitroso-hydroxyalkylamines, such as N-nitroso-2-hydroxypropyl-propylamine (NHPPA) and N-nitrosobis(2-hydroxypropyl)amine (BHP). The information presented herein is intended for researchers, scientists, and drug development professionals.

Core Chemical Properties

N-nitroso-2-hydroxypentyl-methylamine is a member of the N-nitrosamine class of compounds, characterized by a nitroso group (-N=O) bonded to a nitrogen atom. The presence of a hydroxyl group on the pentyl chain is expected to influence its solubility and metabolic fate.

Table 1: Estimated Physicochemical Properties of N-nitroso-2-hydroxypentyl-methylamine and Related Compounds

| Property | N-nitroso-2-hydroxypentyl-methylamine (Estimated) | N-nitroso-2-hydroxypropyl-propylamine (NHPPA)[1] | N-nitrosobis(2-hydroxypropyl)amine (BHP)[2][3] |

| Molecular Formula | C6H14N2O2 | C6H14N2O2 | C6H14N2O3 |

| Molecular Weight | 146.19 g/mol | 130.19 g/mol | 162.19 g/mol |

| Appearance | Likely a yellow to pale yellow viscous liquid | Yellow liquid | Yellow viscous liquid |

| Boiling Point | Estimated >200°C | 220.67°C (rough estimate) | 150-155°C at 0.1 mmHg |

| Density | Estimated ~1.1 g/cm³ | 1.2188 (rough estimate) | 1.12-1.15 g/cm³ at 20°C |

| Solubility | Expected to be miscible with water and polar organic solvents | Soluble in water and organic solvents | Miscible with polar solvents (water, ethanol) |

| pKa | 14.20±0.20 (Predicted for a similar structure) | Not available | Not available |

Synthesis and Reactivity

Synthesis: N-nitrosamines are typically synthesized by the nitrosation of secondary amines with a nitrosating agent, such as nitrous acid (HNO2), under acidic conditions.[4][5] The synthesis of N-nitroso-2-hydroxypentyl-methylamine would likely involve the reaction of 2-(methylamino)pentan-1-ol with a source of nitrosonium ions (NO+). Alternative methods using reagents like tert-butyl nitrite under solvent-free conditions have also been developed for the synthesis of N-nitrosamines.[6]

Reactivity: The chemical reactivity of N-nitrosamines is largely dictated by the N-N=O functional group. They are known to be susceptible to decomposition under UV light and can undergo various chemical reactions. The presence of the hydroxyl group may offer a site for further chemical modification, such as esterification or oxidation.

Experimental Protocols

Due to the lack of specific experimental protocols for N-nitroso-2-hydroxypentyl-methylamine, the following sections provide generalized methodologies for the synthesis and analysis of N-nitroso compounds, which can be adapted for the target compound.

General Synthesis of N-nitroso-hydroxyalkylamines

This protocol is a generalized procedure based on the nitrosation of secondary amines.

Materials:

-

2-(methylamino)pentan-1-ol (precursor secondary amine)

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH2Cl2) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the precursor secondary amine, 2-(methylamino)pentan-1-ol, in an appropriate solvent such as water or a mixture of water and an organic solvent.

-

Cool the solution in an ice bath to 0-5°C with constant stirring.

-

Slowly add a solution of sodium nitrite in water to the cooled amine solution.

-

Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining the temperature below 10°C. The reaction is typically carried out at a pH between 3 and 4.

-

Continue stirring the reaction mixture at low temperature for a specified period (e.g., 1-2 hours).

-

Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-nitroso-2-hydroxypentyl-methylamine.

-

The crude product can be purified using techniques such as column chromatography.

Analytical Methods for N-Nitrosamine Determination

The determination of N-nitrosamines is crucial due to their carcinogenic potential. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most common analytical techniques.[5][7]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometric detector.

-

Gas Chromatography (GC) system coupled with a Thermal Energy Analyzer (TEA) or a Mass Spectrometer (MS).

General HPLC Method:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile.

-

Detection: UV detection at a wavelength around 230 nm or mass spectrometry for higher sensitivity and specificity.

General GC-MS Method:

-

Column: A capillary column suitable for the separation of semi-volatile organic compounds.

-

Carrier Gas: Helium or nitrogen.

-

Injection: Splitless or on-column injection.

-

Detection: Mass spectrometry in either full scan or selected ion monitoring (SIM) mode for quantification.

Biological Activity and Mechanism of Action

N-nitrosamines are well-established as a class of potent carcinogens in various animal species, and they are reasonably anticipated to be human carcinogens.[8][9][10] Their carcinogenicity is primarily attributed to their metabolic activation into reactive electrophilic species that can alkylate DNA.[11][12]

Metabolic Activation

The metabolic activation of N-nitrosamines is predominantly carried out by cytochrome P450 (CYP) enzymes in the liver.[11][13][14] For N-nitroso-2-hydroxypentyl-methylamine, the metabolic process is expected to initiate with the hydroxylation of the carbon atom alpha to the nitroso group.

This metabolic activation generates a highly reactive alkyldiazonium ion, which is a potent electrophile. This ion can then react with nucleophilic sites in cellular macromolecules, most importantly DNA.

DNA Adduct Formation and Carcinogenesis

The alkylation of DNA by the reactive metabolite can lead to the formation of various DNA adducts.[15] If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication. The accumulation of such mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can ultimately lead to the initiation of cancer.[12] The carcinogenicity of many N-nitrosamines has been demonstrated in numerous animal studies, where they have been shown to induce tumors in various organs, including the liver, lungs, kidneys, and esophagus.[8][10]

Signaling Pathways

The primary signaling pathways affected by N-nitrosamines are those related to DNA damage response and cell cycle control. The formation of DNA adducts can trigger a cascade of signaling events aimed at repairing the damage. However, if the damage is extensive or the repair mechanisms are overwhelmed, it can lead to apoptosis (programmed cell death) or senescence. If these mechanisms fail, the cell may continue to proliferate with damaged DNA, leading to genomic instability and cancer.

References

- 1. N-nitrosomethyl-2-hydroxypropylamine CAS#: 75411-83-5 [amp.chemicalbook.com]

- 2. N-Nitrosobis(2-hydroxypropyl)amine | LGC Standards [lgcstandards.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Methyl-2-hydroxypentylnitrosamine

Introduction

N-nitrosamines are a class of potent carcinogens found in various environmental sources, including tobacco smoke, certain foods, and as contaminants in some pharmaceuticals. Their carcinogenicity is not inherent but is a consequence of metabolic activation into reactive electrophilic species that can damage cellular macromolecules, most notably DNA. Methyl-2-hydroxypentylnitrosamine is an asymmetrical N-nitrosamine, and understanding its mechanism of action is crucial for risk assessment and the development of potential mitigation strategies. This technical guide provides a comprehensive overview of the core mechanisms believed to be responsible for the biological and toxicological effects of this compound.

Metabolic Activation: The Gateway to Carcinogenicity

The carcinogenicity of N-nitrosamines is contingent upon their metabolic activation, a process primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver, but also in other tissues such as the lungs and esophagus.[1] The key initial step in this activation cascade is the enzymatic hydroxylation of the α-carbon atom adjacent to the nitroso group. For asymmetrical nitrosamines like this compound, this α-hydroxylation can occur on either of the alkyl substituents.

For nitrosamines with longer alkyl chains, such as a pentyl group, various CYP isoforms, including CYP2A6, CYP2C, CYP2E1, and CYP3A4, may be involved in their metabolism.[2] While CYP2E1 is highly efficient in metabolizing small nitrosamines like N-nitrosodimethylamine (NDMA), the metabolism of nitrosamines with bulkier alkyl groups often involves other P450s.[2][3]

Proposed Metabolic Pathways

This compound has two α-carbons that are susceptible to hydroxylation: the methyl carbon and the C-1 carbon of the 2-hydroxypentyl chain.

-

Pathway A: α-Hydroxylation of the Methyl Group: This pathway leads to the formation of an unstable α-hydroxythis compound intermediate. This intermediate spontaneously decomposes to yield formaldehyde and a reactive 2-hydroxypentyldiazonium ion.

-

Pathway B: α-Hydroxylation of the 2-Hydroxypentyl Group: This pathway involves the hydroxylation of the C-1 carbon of the pentyl chain, resulting in the formation of an unstable α-hydroxy-(2-hydroxypentyl)methylnitrosamine. This intermediate subsequently breaks down to generate 2-hydroxypentanal and the highly reactive methyldiazonium ion.

It is also plausible that hydroxylation occurs at other positions on the pentyl chain (β, γ, δ, or ω-1), which are generally considered detoxification pathways. For long-chain nitrosamines, (ω-1)-hydroxylation can be a significant metabolic route.[4]

Formation of Ultimate Carcinogens and DNA Adducts

The diazonium ions generated from the decomposition of the α-hydroxynitrosamine intermediates are the ultimate carcinogenic species. These highly electrophilic cations readily react with nucleophilic sites on cellular macromolecules, with DNA being the most critical target for carcinogenesis.

-

Methyldiazonium Ion: This is a potent methylating agent that can alkylate DNA bases. The formation of various methyl-DNA adducts is a well-established consequence of exposure to methylating nitrosamines.

-

2-Hydroxypentyldiazonium Ion: This bulkier alkylating agent would lead to the formation of 2-hydroxypentyl-DNA adducts.

The types of DNA adducts formed are critical determinants of the mutagenic and carcinogenic potential of a nitrosamine. Some of the key DNA adducts that are likely to be formed by the metabolic activation of this compound are listed in the table below. The miscoding properties of adducts like O6-methylguanine are central to the initiation of cancer.[5]

| Alkylating Agent | DNA Adduct | Significance |

| Methyldiazonium Ion | N7-methylguanine (N7-MeG) | Most abundant methyl adduct, can lead to depurination. |

| O6-methylguanine (O6-MeG) | Highly mutagenic, causes G:C to A:T transition mutations.[6] | |

| N3-methyladenine (N3-MeA) | Cytotoxic, can block DNA replication.[6] | |

| 2-Hydroxypentyldiazonium Ion | N7-(2-hydroxypentyl)guanine | Potential for depurination. |

| O6-(2-hydroxypentyl)guanine | Likely to be mutagenic. | |

| Other hydroxypentyl adducts | Contribute to DNA damage and genomic instability. |

Visualizing the Mechanism of Action

Proposed Metabolic Activation Pathways

Caption: Proposed metabolic activation of this compound.

DNA Adduct Formation

Caption: Pathway from reactive intermediates to carcinogenesis.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data that would be relevant for characterizing the metabolism of this compound. This data is for illustrative purposes to guide future research.

| Parameter | Value | Units | Experimental System |

| Metabolic Rate (Pathway A) | |||

| Vmax | 1.5 | nmol/min/mg protein | Human Liver Microsomes |

| Km | 50 | µM | Human Liver Microsomes |

| Metabolic Rate (Pathway B) | |||

| Vmax | 2.8 | nmol/min/mg protein | Human Liver Microsomes |

| Km | 35 | µM | Human Liver Microsomes |

| DNA Adduct Levels (in vivo) | |||

| O6-methylguanine | 5.2 | adducts per 107 nucleotides | Rat Liver DNA (24h post-dose) |

| N7-methylguanine | 25.8 | adducts per 107 nucleotides | Rat Liver DNA (24h post-dose) |

| O6-(2-hydroxypentyl)guanine | 1.8 | adducts per 107 nucleotides | Rat Liver DNA (24h post-dose) |

Detailed Experimental Protocols (Generalized)

The following are generalized protocols that could be adapted for studying the mechanism of action of this compound.

In Vitro Metabolism with Liver Microsomes

-

Preparation of Microsomes: Human or rodent liver microsomes are prepared by differential centrifugation of liver homogenates. The protein concentration is determined using a standard assay (e.g., Bradford assay).

-

Incubation Mixture: A typical incubation mixture (1 mL final volume) contains:

-

Phosphate buffer (pH 7.4)

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Liver microsomes (0.5-1.0 mg protein)

-

This compound (at various concentrations)

-

-

Incubation: The reaction is initiated by adding the nitrosamine and incubated at 37°C for a specified time (e.g., 30-60 minutes). The reaction is terminated by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Analysis of Metabolites: The formation of formaldehyde and 2-hydroxypentanal can be quantified by derivatization with 2,4-dinitrophenylhydrazine followed by HPLC analysis with UV detection.[1]

-

Enzyme Kinetics: Kinetic parameters (Vmax and Km) are determined by measuring the initial rates of metabolite formation at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

In Vivo DNA Adduct Analysis

-

Animal Dosing: Laboratory animals (e.g., rats or mice) are administered this compound via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection).

-

Tissue Collection: At selected time points after dosing, animals are euthanized, and target tissues (e.g., liver, lung) are collected and stored at -80°C until DNA isolation.

-

DNA Isolation: High molecular weight DNA is isolated from the tissues using standard enzymatic digestion and solvent extraction methods.

-

DNA Hydrolysis: The isolated DNA is hydrolyzed to release the adducted and normal nucleobases or nucleosides.

-

Adduct Quantification: DNA adducts are quantified using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the identification and quantification of specific adducts like O6-methylguanine and N7-methylguanine.

Conclusion

While specific experimental data for this compound is currently lacking, a robust mechanistic framework can be inferred from the extensive research on other N-nitrosamines. The core mechanism of action involves metabolic activation by cytochrome P450 enzymes via α-hydroxylation, leading to the formation of reactive diazonium ions. These ultimate carcinogens form DNA adducts, which, if not repaired, can lead to mutations and the initiation of cancer. The proposed pathways and methodologies presented in this guide provide a solid foundation for future research to specifically elucidate the carcinogenic potential and mechanism of action of this compound. Such studies are essential for a comprehensive risk assessment of this compound.

References

- 1. Metabolism of N-nitrosomethyl-n-amylamine by microsomes from human and rat esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Cytochrome P450 hydroxylation of carbon atoms of the alkyl chain of symmetrical N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hesiglobal.org [hesiglobal.org]

- 6. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of Methyl-2-hydroxypentylnitrosamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosamines are a class of chemical compounds that have garnered significant attention due to their carcinogenic potential in various animal species. Understanding the in vivo metabolic pathways of these compounds is crucial for assessing their toxicological risk and for the development of strategies to mitigate their harmful effects. This technical guide focuses on the metabolic fate of Methyl-2-hydroxypentylnitrosamine, a specific N-nitrosamine. Due to the limited direct research on this particular compound, this guide extrapolates from the well-established metabolic pathways of structurally similar N-nitrosamines, particularly N-nitrosomethyl-n-alkylamines and hydroxynitrosamines. The primary metabolic routes, the enzymes involved, and the resulting metabolites are detailed, providing a comprehensive overview for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Core Metabolic Pathways

The in vivo metabolism of N-nitrosamines is primarily an enzymatic process mediated by the cytochrome P450 (CYP) superfamily of enzymes. The metabolic transformation of this compound is predicted to proceed through two main pathways: α-hydroxylation and β-hydroxylation, with subsequent secondary metabolic steps.

α-Hydroxylation: The Activation Pathway

α-Hydroxylation is a critical initial step in the metabolic activation of many N-nitrosamines. This process involves the enzymatic hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group.

-

On the Methyl Group: Hydroxylation of the methyl group of this compound would lead to the formation of an unstable α-hydroxynitrosamine intermediate. This intermediate is expected to spontaneously decompose, yielding formaldehyde and a reactive pentyl-diazonium ion. This diazonium ion is a potent alkylating agent capable of forming adducts with cellular macromolecules, including DNA, which is a key event in the initiation of carcinogenesis.

-

On the Pentyl Group: Alternatively, α-hydroxylation can occur on the methylene group of the pentyl chain adjacent to the nitrogen atom. This would result in the formation of a different unstable α-hydroxynitrosamine, which would decompose to yield a methyl-diazonium ion and 2-hydroxypentanal. The methyl-diazonium ion is also a potent methylating agent.

β-Hydroxylation and Oxidation of the Pentyl Chain

Given the presence of a hydroxyl group on the pentyl chain, further oxidation at this site and other positions along the chain is a likely metabolic route.

-

Oxidation of the Hydroxyl Group: The existing hydroxyl group at the 2-position of the pentyl chain can be oxidized to a ketone, forming N-nitroso-N-methyl-(2-oxopentyl)amine.

-

Further Hydroxylation: Additional hydroxylation can occur at other positions on the pentyl chain (γ, δ, and ω-oxidation), leading to the formation of various dihydroxy-nitrosamine metabolites. These more polar metabolites are generally more readily excreted.

-

Chain Shortening: The alkyl chain can also undergo oxidative chain shortening, a process analogous to fatty acid β-oxidation. This would result in the formation of nitrosamino acids with shorter alkyl chains. Studies on N-nitrosomethylalkylamines with even-numbered carbon chains have shown that this can lead to the formation of key metabolites such as nitrososarcosine and nitrosomethyl-3-carboxypropylamine[1].

Enzymology of Metabolism

The metabolism of N-nitrosamines is predominantly carried out by cytochrome P450 enzymes. The specific isozymes involved are dependent on the structure of the nitrosamine. For N-nitrosomethyl-n-alkylamines, the length of the alkyl chain is a key determinant.

-

CYP2E1: This isozyme is known to be highly efficient in the metabolism of small-chain nitrosamines.

-

CYP2A6, CYP2C, and CYP3A4: As the alkyl chain length increases, the involvement of other CYP isozymes such as CYP2A6, CYP2C, and CYP3A4 becomes more prominent.

Given the structure of this compound with its pentyl chain, it is anticipated that a range of CYP isozymes, including but not limited to CYP2E1, would be involved in its metabolism.

Quantitative Data on Metabolites

While specific quantitative data for this compound is not available, studies on analogous compounds provide valuable insights into the expected distribution of metabolites. The following table summarizes urinary metabolite data from studies on N-nitrosomethyl-n-alkylamines in rats. It is important to note that these are approximations and the actual percentages for this compound may vary.

| Parent Compound | Metabolite Class | Percentage of Urinary Metabolites | Species | Reference |

| N-Nitrosomethyl-n-butylamine | Nitrosamino acids (e.g., Nitrososarcosine, Nitrosomethyl-3-carboxypropylamine) | >30% (as total acids for longer chains) | Rat | [1] |

| N-Nitrosomethyl-n-butylamine | Neutral fraction (e.g., Nitrosomethyl-2-oxopropylamine) | ≤1% | Rat | [1] |

| N-Nitrosodibutylamine | N-Acetyl-S-butyl-L-cysteine derivatives | Detected (quantitative data not specified) | Rat | [2] |

| N-Nitrosodimethylamine | Unchanged NDMA | ~1.7% (oral dose) | Rat |

Experimental Protocols

The following section outlines a generalized experimental protocol for conducting an in vivo metabolism study of a nitrosamine, such as this compound, in rats. This protocol is a composite based on standard practices in the field.

Animal Model and Husbandry

-

Species: Male Wistar or Sprague-Dawley rats are commonly used.

-

Age/Weight: Typically 8-10 weeks old, weighing 200-250g at the start of the study.

-

Housing: Animals should be housed individually in metabolic cages that allow for the separate collection of urine and feces.

-

Acclimatization: A minimum of one week of acclimatization to the housing conditions is recommended before the start of the experiment.

-

Diet and Water: Standard laboratory chow and water should be provided ad libitum, except when fasting is required for the experimental design.

Dosing and Administration

-

Route of Administration: Oral gavage is a common and precise method for administering a specific dose.

-

Dose Preparation: The nitrosamine should be dissolved in a suitable vehicle, such as corn oil or water. The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's weight (typically 5-10 mL/kg).

-

Dosing Procedure: The animal is gently restrained, and a gavage needle of appropriate size is carefully inserted into the esophagus to deliver the dose directly into the stomach.

Sample Collection

-

Urine: Urine is collected over a 24-hour period (or other specified time intervals) in collection vessels placed under the metabolic cages. To prevent degradation of metabolites, the collection vessels should be kept on ice or contain a preservative.

-

Feces: Feces are collected separately in the metabolic cages.

-

Blood: Blood samples can be collected at various time points via tail vein, saphenous vein, or terminal cardiac puncture under anesthesia.

-

Tissues: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, kidneys, bladder) are collected for analysis of tissue-bound metabolites or DNA adducts.

Sample Preparation and Analysis

-

Urine:

-

Measure the total volume of urine collected.

-

Centrifuge to remove any solid debris.

-

For analysis of conjugated metabolites, an enzymatic hydrolysis step (e.g., with β-glucuronidase/arylsulfatase) may be necessary.

-

Extraction of metabolites is typically performed using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

-

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Used for the separation of metabolites.

-

Mass Spectrometry (MS/MS): Coupled with HPLC (LC-MS/MS), this is a powerful technique for the identification and quantification of metabolites with high sensitivity and specificity[3][4][5][6].

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used, often after derivatization of the metabolites.

-

Visualizations

Metabolic Pathway of this compound

Caption: Proposed metabolic pathways of this compound.

Experimental Workflow for In Vivo Metabolism Study

Caption: General workflow for an in vivo nitrosamine metabolism study in rats.

Conclusion

The in vivo metabolism of this compound is predicted to be a complex process involving multiple enzymatic pathways, primarily mediated by cytochrome P450s. The key metabolic routes are expected to be α-hydroxylation, leading to metabolic activation and the formation of reactive alkylating agents, and various oxidative pathways along the pentyl chain, leading to more polar and excretable metabolites. While direct quantitative data for this specific compound is lacking, the extensive research on structurally related N-nitrosamines provides a strong foundation for predicting its metabolic fate. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting further research to definitively elucidate the metabolic pathways of this compound and to accurately assess its potential health risks. This knowledge is essential for regulatory bodies, researchers, and drug development professionals in making informed decisions regarding the safety of compounds with the potential for nitrosamine formation.

References

- 1. Relationship of rat urinary metabolites of N-nitrosomethyl-N-alkylamine to bladder carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urinary metabolites of N-nitrosodibutylamine in the rat: identification of N-acetyl-S-butyl-L-cysteine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

Genotoxicity and Mutagenicity of N-Methyl-N-pentylnitrosamine: A Technical Guide

Disclaimer: This technical guide focuses on N-Methyl-N-pentylnitrosamine (NMPA), also known as N-Nitrosomethyl-n-pentylamine. There is a significant lack of publicly available scientific literature on the specific compound Methyl-2-hydroxypentylnitrosamine. NMPA is a structurally similar nitrosamine for which genotoxicity and mutagenicity data are available. The information presented herein should be considered as a surrogate for the requested compound, with the understanding that while metabolic pathways may be similar, the toxicological profiles may differ.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the genotoxic and mutagenic properties of NMPA, including summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Executive Summary

N-Methyl-N-pentylnitrosamine (NMPA) is a member of the N-nitrosamine class of compounds, which are recognized as potent mutagens and carcinogens.[1] The genotoxicity of NMPA is contingent upon its metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes. This activation leads to the formation of reactive electrophilic intermediates that can interact with DNA, forming adducts and leading to mutations. In vitro and in vivo studies have demonstrated the mutagenic potential of NMPA in bacterial reverse mutation assays and its ability to form DNA adducts in animal models. The primary mechanism of its genotoxicity is believed to be through the alkylation of DNA.

Metabolic Activation and Genotoxicity Pathway

The genotoxicity of NMPA is initiated by its metabolic activation. This process involves the enzymatic hydroxylation of the carbon atoms adjacent (α-position) to the nitroso group. This hydroxylation can occur on either the methyl or the pentyl group. α-Hydroxylation of the methyl group leads to the formation of an unstable intermediate that can decompose to yield a methyldiazonium ion, a potent methylating agent that can alkylate DNA. Alternatively, α-hydroxylation of the pentyl group generates a pentylating agent. Additionally, hydroxylation can occur at other positions (β, γ, δ, ω) along the pentyl chain, which are generally considered detoxification pathways, though some metabolites may retain genotoxic potential. The metabolic activation is primarily carried out by cytochrome P450 enzymes, with studies indicating the involvement of isoforms such as P450IIB1.[2][3]

Quantitative Genotoxicity and Mutagenicity Data

The following tables summarize the available quantitative data on the genotoxicity and mutagenicity of NMPA.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data for N-Methyl-N-pentylnitrosamine

| Salmonella typhimurium Strain | Metabolic Activation System | Concentration Range | Result | Reference |

| TA1535 | Rat liver S9 (Aroclor 1254 induced) | Not specified | Positive | (Andrews and Lijinsky, 1980) |

| TA100 | Rat liver S9 | 10 mg/plate | Positive (fold increase not specified) | (Mori et al., 2002) |

Table 2: In Vivo Genotoxicity Data for N-Methyl-N-pentylnitrosamine

| Assay Type | Animal Model | Tissue | Endpoint | Result | Reference |

| DNA Adduct Formation | Rat | Esophagus, Lung, Liver | Methylated guanine adducts | Positive | (OEHHA, 2014) |

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds. The protocol described here is a general representation based on methodologies commonly employed in studies of nitrosamines.

Methodology:

-

Bacterial Strains: Salmonella typhimurium strains TA100 and TA1535, which are sensitive to base-pair substitution mutagens, are commonly used.

-

Metabolic Activation: An S9 fraction, typically prepared from the livers of rats pre-treated with an enzyme inducer such as Aroclor 1254 or phenobarbital, is used to provide the metabolic enzymes necessary for the activation of NMPA.

-

Assay Procedure:

-

The test compound, at various concentrations, is pre-incubated with the bacterial tester strain and the S9 mix (or a buffer for experiments without metabolic activation) at 37°C.

-

Molten top agar is added to the mixture, which is then poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo DNA Adduct Formation

This protocol outlines a general approach for detecting DNA adducts in animal tissues following exposure to NMPA.

Methodology:

-

Animal Dosing: Rats are administered NMPA, typically through oral gavage or intraperitoneal injection.

-

Tissue Collection: At a specified time point after dosing, animals are euthanized, and target tissues (e.g., liver, esophagus, lungs) are collected.

-

DNA Isolation: DNA is extracted from the collected tissues using standard protocols involving enzymatic digestion of proteins and RNA, followed by precipitation of the DNA.

-

DNA Hydrolysis: The purified DNA is hydrolyzed to its constituent bases or nucleosides.

-

Adduct Analysis: The hydrolyzed DNA is analyzed for the presence of specific adducts, such as O6-methylguanine, using sensitive analytical techniques like high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection.

-

Quantification: The amount of the specific DNA adduct is quantified and typically expressed as the number of adducts per 10^6 or 10^7 normal nucleotides.

Discussion and Conclusion

The available evidence strongly indicates that N-Methyl-N-pentylnitrosamine is a genotoxic and mutagenic compound. Its mode of action involves metabolic activation by cytochrome P450 enzymes to form reactive intermediates that alkylate DNA. While direct data on this compound is lacking, it is plausible that it could be a metabolite of NMPA via hydroxylation at the C2 position of the pentyl chain. The genotoxicity of such a hydroxylated metabolite would depend on its further metabolism and ability to form DNA-reactive species.

For drug development professionals, the potential for nitrosamine impurities to be present in active pharmaceutical ingredients or finished products is a significant concern. The data on NMPA underscores the importance of robust analytical methods for the detection and quantification of such impurities and the need for thorough toxicological evaluation. The experimental protocols outlined in this guide provide a framework for conducting the necessary genotoxicity and mutagenicity studies to assess the risk associated with nitrosamine impurities. Further research is warranted to elucidate the complete metabolic profile of NMPA and to determine the specific genotoxic potential of its various hydroxylated metabolites, including the titular this compound.

References

- 1. N-Methyl-N-nitroso-1-pentanamine | C6H14N2O | CID 25805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enzyme mechanisms in the metabolism of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of hydroxy derivatives, aldehydes, and nitrite from N-nitrosomethyl-n-amylamine by rat liver microsomes and by purified cytochrome P-450 IIB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Hydroxynitrosamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxynitrosamines, specifically α-hydroxynitrosamines, are critical, highly reactive intermediates in the metabolic activation of N-nitrosamines, a class of potent carcinogens. The journey to understanding their role has been a pivotal chapter in toxicology and cancer research. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles related to hydroxynitrosamines. It details the initial hypotheses of their existence, the innovative experimental approaches developed to study these transient molecules, and the subsequent elucidation of their mechanism of action in inducing DNA damage. This document synthesizes key findings, presents quantitative data in a structured format, outlines detailed experimental protocols for their generation and detection, and provides visual diagrams of key pathways to serve as a comprehensive resource for researchers in the field.

A Historical Perspective: From Postulation to Confirmation

The story of hydroxynitrosamines is intrinsically linked to the broader history of N-nitrosamine toxicology.

The Dawn of Nitrosamine Carcinogenesis (1950s-1960s)

The carcinogenic properties of N-nitrosamines were first brought to light in the 1950s. A seminal 1967 paper by Druckrey, Preussmann, Ivankovic, and Schmähl documented the organ-specific carcinogenic effects of 65 different N-nitroso compounds in rats, laying the groundwork for decades of research.[1][2][3] These early studies established a critical link between chemical structure and carcinogenic activity but the mechanism of action remained elusive.

The α-Hydroxylation Hypothesis (Late 1960s - Early 1970s)

Based on their extensive studies, Druckrey and Preussmann postulated that N-nitrosamines require metabolic activation to exert their carcinogenic effects. They proposed that this activation occurs via enzymatic hydroxylation at the α-carbon position, leading to the formation of a highly unstable intermediate: the α-hydroxynitrosamine. This intermediate was hypothesized to spontaneously decompose to form a reactive electrophile capable of alkylating cellular macromolecules, including DNA.

The Challenge of Instability and the Rise of Precursor Compounds (1970s)

Directly studying α-hydroxynitrosamines proved to be a significant challenge due to their extreme instability in neutral or alkaline aqueous solutions.[4] To circumvent this, researchers led by Okada and Mochizuki pioneered the synthesis of more stable precursor compounds, namely α-acetoxy- and α-hydroperoxy-nitrosamines.[5] These compounds could be isolated and, upon hydrolysis or reduction, would generate the desired α-hydroxynitrosamine in situ, allowing for the study of its chemical and biological properties. A landmark 1975 paper by Okada, Suzuki, Anjo, and Mochizuki demonstrated the mutagenicity of α-acetoxydialkylnitrosamines, providing strong evidence that they serve as model compounds for the ultimate carcinogen.[5]

Confirmation and Elucidation of the Mechanism (1980s - Present)

Subsequent research confirmed that α-hydroxynitrosamines are indeed direct-acting mutagens.[4] The development of sophisticated analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the sensitive detection and quantification of DNA adducts formed from the reactive intermediates of hydroxynitrosamine decomposition.[6][7] This has provided irrefutable indirect evidence for the in vivo formation of hydroxynitrosamines and solidified their central role in N-nitrosamine-induced carcinogenesis.

The Core Science: Metabolic Activation and DNA Damage

The carcinogenic mechanism of N-nitrosamines is a multi-step process initiated by metabolic activation and culminating in genetic mutations.

Enzymatic α-Hydroxylation

The metabolic activation of N-nitrosamines is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP2E1 and CYP2A6 being major contributors.[3][5] These enzymes introduce a hydroxyl group at the α-carbon of the nitrosamine, forming the transient α-hydroxynitrosamine.

Decomposition and Formation of Electrophiles

The α-hydroxynitrosamine is highly unstable and rapidly decomposes to yield an aldehyde and a diazonium ion. The diazonium ion is a potent electrophile that readily reacts with nucleophilic sites on DNA bases.

DNA Adduct Formation and Mutagenesis

The reaction of the diazonium ion with DNA results in the formation of various DNA adducts, with alkylation at the N7 and O6 positions of guanine being particularly significant. O6-alkylguanine adducts are known to be miscoding lesions that can lead to G to A transition mutations during DNA replication, a hallmark of nitrosamine-induced carcinogenesis.

Below is a diagram illustrating the metabolic activation pathway of a generic N-nitrosamine.

Caption: Metabolic activation of N-nitrosamines to carcinogenic species.

Quantitative Data on Hydroxynitrosamine Formation and Stability

Precise quantitative data are crucial for assessing the risk associated with nitrosamine exposure. The following tables summarize key kinetic parameters for the enzymatic formation of hydroxynitrosamines and their inherent stability.

Table 1: Kinetic Parameters of Cytochrome P450 Isozymes in Nitrosamine Metabolism

| N-Nitrosamine Substrate | Cytochrome P450 Isozyme | Km (µM) | kcat (min-1) or Vmax (nmol/min/nmol P450) | Source |

| N-Nitrosodimethylamine (NDMA) | Human CYP2E1 | 28 - 91 | 7.9 - 16.8 | [5] |

| N-Nitrosodiethylamine (NDEA) | Human CYP2E1 | 38 - 140 | 6.8 - 12.5 | [5] |

| N-Nitrosodiethylamine (NDEA) | Human CYP2A6 | 13 - 48 | 1.8 - 5.4 | [5] |

Note: The ranges in values reflect inter-individual variability and different experimental systems.

Table 2: pH-Dependent Stability of N-Nitroso-N-(hydroxymethyl)alkylamines

| Alkyl Group | Half-life (t1/2) at pH 7.4 (37°C) | General Stability Trend | Source |

| Methyl | ~1 min | Unstable in neutral/alkaline pH, stable in acidic pH | [4] |

| Ethyl | ~1.5 min | Unstable in neutral/alkaline pH, stable in acidic pH | [4] |

| n-Propyl | ~2 min | Unstable in neutral/alkaline pH, stable in acidic pH | [4] |

| n-Butyl | ~2.5 min | Unstable in neutral/alkaline pH, stable in acidic pH | [4] |

| sec-Butyl | Shorter than n-butyl | Branched alkyl groups decrease stability | [4] |

| tert-Butyl | Shortest | Branched alkyl groups decrease stability | [4] |

Key Experimental Protocols

The study of hydroxynitrosamines relies on specialized experimental procedures for the synthesis of their precursors and the detection of their ultimate effects on DNA.

Protocol 1: Synthesis of α-Acetoxy-N-nitrosopyrrolidine (a stable precursor)

This protocol is based on the methods developed by Okada and colleagues.

Workflow Diagram:

Caption: Workflow for the synthesis of α-acetoxy-N-nitrosopyrrolidine.

Materials:

-

N-Nitrosopyrrolidine

-

Lead tetraacetate

-

Anhydrous benzene

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Dissolve N-nitrosopyrrolidine in anhydrous benzene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add lead tetraacetate to the solution in small portions with stirring.

-

After the addition is complete, heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated lead diacetate.

-

Wash the precipitate with benzene and combine the filtrates.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure α-acetoxy-N-nitrosopyrrolidine.

Protocol 2: Quantification of N7-Methylguanine DNA Adducts by LC-MS/MS

This protocol provides a general workflow for the detection of a common DNA adduct formed from methylating nitrosamines.

Workflow Diagram:

Caption: Workflow for the analysis of N7-methylguanine DNA adducts.

Materials:

-

DNA sample (from cells or tissues exposed to a nitrosamine)

-

Hydrochloric acid (HCl)

-

Internal standard (e.g., isotopically labeled N7-methylguanine)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

DNA Extraction: Isolate high-purity DNA from the biological sample using a standard DNA extraction kit or protocol.

-

Acid Hydrolysis: Hydrolyze the DNA to release the purine bases by heating in dilute HCl. This step cleaves the glycosidic bonds.

-

Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard to the hydrolyzed sample for accurate quantification.

-

Sample Cleanup: Neutralize the sample and perform solid-phase extraction (SPE) to remove interfering substances and enrich the analyte of interest.

-

LC-MS/MS Analysis: Inject the cleaned sample into an LC-MS/MS system.

-

Liquid Chromatography (LC): Separate the N7-methylguanine from other components of the mixture using a suitable column and mobile phase gradient.

-

Tandem Mass Spectrometry (MS/MS): Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of both the native and isotopically labeled N7-methylguanine.

-

-

Quantification: Calculate the concentration of N7-methylguanine in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[6][7]

Conclusion and Future Directions

The discovery and characterization of hydroxynitrosamines have been fundamental to our understanding of chemical carcinogenesis. The initial theoretical postulations, followed by ingenious synthetic strategies and the application of advanced analytical methods, have provided a clear picture of how N-nitrosamines exert their genotoxic effects. For drug development professionals, this knowledge is critical for the risk assessment of potential nitrosamine impurities in pharmaceuticals.

Future research in this area will likely focus on:

-

Developing more sensitive and high-throughput methods for detecting a wider range of DNA adducts.

-

Further elucidating the role of inter-individual variations in cytochrome P450 activity in susceptibility to nitrosamine-induced cancer.

-

Investigating the potential for trapping and directly detecting hydroxynitrosamines or their immediate decomposition products in vivo.

-

Applying this knowledge to develop more effective strategies for mitigating the risks associated with nitrosamine exposure.

This technical guide serves as a foundational resource for researchers and professionals engaged in the study of nitrosamines and their impact on human health, providing a historical context, core scientific principles, and practical experimental frameworks.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and mutagenicity of alpha-hydroxy nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of Methyl-2-hydroxypentylnitrosamine Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Methyl-2-hydroxypentylnitrosamine isomers. Given the increasing regulatory scrutiny of nitrosamine impurities in pharmaceutical products, a thorough understanding of their characterization is paramount for drug safety and development. This document details the experimental protocols for the synthesis and analysis of these isomers, presents quantitative data in a structured format, and visualizes key experimental and metabolic pathways.

Introduction to this compound Isomerism

N-nitrosamines, including this compound, can exist as conformational isomers, often referred to as rotamers, due to the restricted rotation around the N-N bond. This restricted rotation arises from the partial double bond character of the N-N bond, a consequence of the delocalization of the lone pair of electrons on the amine nitrogen into the N=O group. When the alkyl groups attached to the amine nitrogen are different, as in the case of this compound, two distinct and stable rotamers (E and Z isomers) can be observed and separated using various analytical techniques. The structural elucidation of these isomers is critical for their accurate identification and quantification.

Synthesis of this compound Isomers

The synthesis of this compound is typically achieved through the nitrosation of the corresponding secondary amine, N-methyl-2-hydroxypentylamine.

Experimental Protocol: Synthesis of N-nitroso-N-methyl-2-hydroxypentylamine

-

Reaction Setup: To a solution of N-methyl-2-hydroxypentylamine (1 mmol) in an acidic aqueous solution (e.g., 0.1 M HCl) at 0-5 °C, a solution of sodium nitrite (1.2 mmol) in water is added dropwise with constant stirring. The low temperature and acidic conditions are maintained to promote nitrosation and minimize side reactions.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or a rapid spectroscopic method.

-

Work-up: Upon completion, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, a mixture of E and Z isomers, is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the purified this compound isomers.

Diagram: Synthesis Workflow

Caption: Synthesis workflow for this compound.

Spectroscopic and Chromatographic Analysis

The structural elucidation of the E and Z isomers of this compound relies on a combination of spectroscopic and chromatographic techniques.

NMR spectroscopy is a powerful tool for distinguishing between the E and Z rotamers of nitrosamines. The different spatial arrangement of the alkyl groups relative to the nitroso group results in distinct chemical shifts for the protons and carbons near the N-N bond.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A 5-10 mg sample of the purified isomer mixture is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and two-dimensional (e.g., COSY, HSQC) experiments to aid in signal assignment.

-

Data Analysis: The chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and the integration of the signals are analyzed to assign the structures of the E and Z isomers. The relative ratio of the isomers can be determined from the integration of well-resolved signals in the ¹H NMR spectrum.[1]

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Isomers (in CDCl₃)

| Assignment | Isomer 1 (E) δ (ppm) | Isomer 2 (Z) δ (ppm) |

| ¹H NMR | ||

| N-CH₃ | 3.85 (s) | 3.10 (s) |

| CH(OH) | 4.20 (m) | 4.55 (m) |

| CH₂ (adjacent to CH(OH)) | 1.60 (m) | 1.75 (m) |

| CH₂ | 1.35 (m) | 1.45 (m) |

| CH₃ (terminal) | 0.90 (t) | 0.95 (t) |

| OH | 2.50 (br s) | 2.65 (br s) |

| ¹³C NMR | ||

| N-CH₃ | 40.5 | 33.0 |

| CH(OH) | 70.2 | 68.5 |

| CH₂ (adjacent to CH(OH)) | 35.8 | 37.2 |

| CH₂ | 18.9 | 19.5 |

| CH₃ (terminal) | 13.9 | 14.1 |

Note: This data is plausible and based on typical chemical shifts for similar N-nitrosamines. Actual values would need to be determined experimentally.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is essential for determining the molecular weight and fragmentation patterns of the isomers. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of the isomer mixture is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to achieve separation of the isomers.

-

MS Detection: The separated isomers are introduced into the mass spectrometer. Electron ionization (EI) is commonly used, and the mass spectrum is recorded over a suitable mass range (e.g., m/z 30-200).

-

Data Analysis: The mass spectra of the isomers will show the molecular ion peak (M⁺) and characteristic fragment ions. The fragmentation pattern can help to confirm the structure.

Table 2: Plausible GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Possible Origin |

| 146 | [M]⁺ | Molecular Ion |

| 116 | [M - NO]⁺ | Loss of nitric oxide |

| 87 | [CH₃N(NO)CH₂]⁺ | Alpha-cleavage |

| 71 | [C₅H₁₁]⁺ | Loss of the nitrosomethylamino group |

| 57 | [C₄H₉]⁺ | Further fragmentation of the pentyl chain |

| 43 | [C₃H₇]⁺ | Further fragmentation of the pentyl chain |

| 30 | [NO]⁺ | Nitric oxide radical cation |

HPLC is a key technique for the separation and quantification of nitrosamine isomers. The different polarities of the E and Z isomers can be exploited to achieve baseline separation.

Experimental Protocol: HPLC-UV Analysis

-

Mobile Phase Preparation: A suitable mobile phase is prepared, for example, a mixture of acetonitrile and water, with or without a modifier like formic acid.

-

Chromatographic Conditions: A reversed-phase C18 column is typically used. The separation can be performed under isocratic or gradient elution conditions. The flow rate and column temperature are optimized to achieve the best separation.

-

Detection: A UV detector is commonly used, with the wavelength set to the maximum absorbance of the nitrosamine chromophore (typically around 230-240 nm).

-

Quantification: The concentration of each isomer can be determined by creating a calibration curve using standards of known concentration.

Table 3: Exemplary HPLC-UV Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 20% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 235 nm |

| Injection Volume | 10 µL |

Diagram: Analytical Workflow

Caption: Analytical workflow for isomer elucidation.

Toxicological Considerations and Signaling Pathways

N-nitroso compounds are a class of potent carcinogens.[2] Their carcinogenic activity is generally attributed to their metabolic activation to electrophilic species that can alkylate DNA, leading to mutations and the initiation of cancer.[3]

β-hydroxynitrosamines, such as this compound, can undergo metabolic activation through several pathways. One important pathway is the sulfation of the hydroxyl group, catalyzed by sulfotransferases, to form a reactive sulfate ester.[4] This ester can then spontaneously decompose to form a carbocation that can alkylate DNA. Another potential activation pathway involves the oxidation of the hydroxyl group to a carbonyl, which can also lead to the formation of DNA-reactive species.

Diagram: Metabolic Activation and Carcinogenesis Pathway

Caption: Proposed metabolic activation of this compound.

Conclusion

The structural elucidation of this compound isomers requires a multi-faceted analytical approach. The combination of NMR spectroscopy, mass spectrometry, and chromatography provides the necessary tools for the separation, identification, and quantification of the E and Z rotamers. Understanding the distinct properties of these isomers is crucial for assessing their toxicological profiles and for developing robust control strategies to ensure the safety of pharmaceutical products. The metabolic activation pathways leading to carcinogenesis underscore the importance of minimizing human exposure to these compounds.

References

- 1. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Recent findings on the metabolism of beta-hydroxyalkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Threat: An In-depth Technical Guide to the Environmental Occurrence of N-Nitrosamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosamines, a class of potent carcinogens, have emerged as a significant concern for environmental and public health worldwide.[1][2] These compounds are not typically produced intentionally but are formed from the chemical reaction of secondary or tertiary amines with nitrosating agents.[3] Their widespread presence in various environmental compartments, including water, soil, air, and even food products, necessitates a thorough understanding of their sources, formation pathways, and the analytical methodologies required for their detection and quantification at trace levels.[2][4] This technical guide provides a comprehensive overview of the environmental occurrence of N-nitrosamines, detailing their prevalence, formation mechanisms, and the state-of-the-art analytical techniques used for their analysis.

Sources and Formation of N-Nitrosamines in the Environment

N-nitrosamines are introduced into the environment through both direct industrial discharges and indirect formation from precursor compounds.[1][5] Industrial activities such as rubber manufacturing, pesticide production, and metalworking industries are known sources of N-nitrosamine contamination.[6] However, a more pervasive issue is their formation as disinfection byproducts (DBPs) in water treatment plants, particularly those that utilize chloramination.[7][8]

The fundamental chemical reaction for N-nitrosamine formation involves the interaction of a nitrosatable amine (secondary or tertiary) with a nitrosating agent, most commonly derived from nitrite under acidic conditions.[2][3]

Key Precursors and Conditions:

-

Amines: Secondary and tertiary amines, which are ubiquitous in the environment, serve as the primary precursors. They are present in industrial effluents, wastewater, agricultural runoff, and as natural degradation products of organic matter.[9] Quaternary ammonium compounds, found in various consumer products and used as coagulants in wastewater treatment, can also degrade to form precursor amines.[1][5]

-

Nitrosating Agents: Nitrites (NO₂⁻) and their derivatives are the most common nitrosating agents.[10] Nitrates (NO₃⁻), which are widespread in the environment due to agricultural runoff and wastewater discharge, can be reduced to nitrites by microbial action, thus contributing to N-nitrosamine formation.[2]

-

Influencing Factors: The rate of N-nitrosamine formation is influenced by several factors, including pH (acidic conditions are generally more favorable), temperature, and the presence of catalysts or inhibitors.[11]

Quantitative Occurrence of N-Nitrosamines in Environmental Matrices

The following tables summarize the reported concentrations of various N-nitrosamines in different environmental compartments. These values highlight the wide range of concentrations observed, which can vary significantly depending on the location, source of contamination, and analytical methods employed.

Table 1: N-Nitrosamine Concentrations in Water Samples

| N-Nitrosamine | Water Type | Concentration Range (ng/L) | Reference(s) |

| N-Nitrosodimethylamine (NDMA) | Drinking Water | 0.20 - 180 | [1][12] |

| Wastewater | 0.07 - 266 | [2][13] | |

| Surface Water | Not Detected - 17 | [14] | |

| Groundwater | Not Detected - 20,000 | [8][15] | |

| N-Nitrosodiethylamine (NDEA) | Drinking Water | <1.4 - 16.3 | [14][16] |

| Wastewater | 0.07 - 0.24 (µg/L) | [2] | |

| N-Nitrosodibutylamine (NDBA) | Drinking Water | 0.4 - 3.4 | [16] |

| N-Nitrosopyrrolidine (NPYR) | Drinking Water | 2 - 4 | [1] |

| N-Nitrosomorpholine (NMOR) | Drinking Water | 1 | [1] |

Table 2: N-Nitrosamine Concentrations in Soil and Sediment Samples

| N-Nitrosamine | Matrix | Concentration Range (ng/g) | Reference(s) |

| N-Nitrosodimethylamine (NDMA) | Soil | up to 15.1 | [2] |

| N-Nitrosodibutylamine (NDBA) | Sediment | 0.2 - 3.3 | [17][18] |

| N-Nitrosodiphenylamine (NDPhA) | Sediment | 0.2 - 4.7 | [17][18] |

| N-Nitrosopyrrolidine (NPYR) | Sediment | 3.4 - 19.6 | [17][18] |

Table 3: N-Nitrosamine Concentrations in Food and Beverage Samples

| N-Nitrosamine | Food/Beverage Category | Concentration Range (µg/kg) | Reference(s) |

| N-Nitrosodimethylamine (NDMA) | Cured Meats | up to 40 | [2] |

| Fish | up to 147 | [2] | |

| Cheese | 0.5 - 68 | [2][13] | |

| Beer | 0.12 - 0.23 | [5] | |

| N-Nitrosodiethylamine (NDEA) | Cheese | 0.5 - 30 | [2] |

| Cured Meats | up to 40 | [2] | |

| N-Nitrosodibutylamine (NDBA) | Smoked/Cured Meats | up to 3.9 | [2] |

| Soybean Oil | 290 | [2] | |

| N-Nitrosopiperidine (NPIP) | Beer | 4.1 - 5.3 | [5] |

Experimental Protocols for N-Nitrosamine Analysis

The accurate quantification of N-nitrosamines in environmental samples at trace levels presents significant analytical challenges. The most commonly employed methods are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).

Detailed Methodology: EPA Method 521 for N-Nitrosamines in Drinking Water

This method is a widely recognized standard for the analysis of seven nitrosamines in drinking water.[6][19]

1. Sample Collection and Preservation:

-

Collect a 0.5-liter water sample in an amber glass bottle to prevent photolytic degradation.[5]

-

If residual chlorine is present, dechlorinate the sample by adding sodium thiosulfate.[5]

-

Store samples at or below 6 °C and extract within 14 days of collection.[5]

2. Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: Condition a solid-phase extraction cartridge containing coconut charcoal with sequential washes of methylene chloride, methanol, and reagent water.[20]

-

Sample Loading: Pass the 0.5 L water sample through the conditioned SPE cartridge at a controlled flow rate.[19]

-

Cartridge Drying: After loading, dry the cartridge thoroughly using a stream of nitrogen gas to remove residual water.[20]

-

Elution: Elute the trapped nitrosamines from the cartridge with a small volume of methylene chloride.[19]

3. Sample Concentration:

-

Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.[19]

4. Instrumental Analysis (GC-MS/MS):

-

Injection: Perform a large volume injection (e.g., 8 µL) of the concentrated extract into the GC system to enhance sensitivity.[6]

-

Gas Chromatography: Separate the nitrosamines on a capillary column with a suitable temperature program.[20]

-

Mass Spectrometry: Utilize a tandem mass spectrometer (MS/MS) with chemical ionization (CI) for sensitive and selective detection and quantification.[19]

General Protocol for N-Nitrosamine Analysis in Soil and Sediment

1. Sample Preparation:

-

Air-dry the soil or sediment sample and sieve to remove large debris.

-

Homogenize the sample prior to extraction.

2. Extraction:

-

Perform solvent extraction, often using a mixture of acetone and methylene chloride, with the aid of sonication or shaking.

-

Centrifuge the sample and collect the supernatant. Repeat the extraction process multiple times for complete recovery.

3. Cleanup and Concentration:

-

Combine the extracts and concentrate them.

-

Perform a cleanup step using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) to remove interfering matrix components.

-

Further concentrate the cleaned extract to a final volume suitable for instrumental analysis.

4. Instrumental Analysis (GC-MS or LC-MS/MS):

-

Analyze the final extract using GC-MS or LC-MS/MS for the identification and quantification of target nitrosamines.

General Protocol for N-Nitrosamine Analysis in Food

1. Sample Preparation:

-

Homogenize the food sample. For solid samples, this may involve grinding or blending. For liquid samples, direct extraction may be possible.[21]

2. Extraction:

-

For fatty foods, a common method is distillation from mineral oil under vacuum.[21]

-

Solvent extraction with dichloromethane is also widely used.[21]

-

Solid-phase microextraction (SPME) has been employed for the analysis of volatile nitrosamines in beer and other food samples.[21]

3. Cleanup and Concentration:

-

The crude extract often requires a cleanup step to remove fats, pigments, and other interferences. This can be achieved using techniques like column chromatography on silica gel or alumina.

-

Concentrate the purified extract before instrumental analysis.

4. Instrumental Analysis (GC-TEA or GC-MS):

-

Gas chromatography coupled with a Thermal Energy Analyzer (TEA) is a highly specific and sensitive detector for nitrosamines.[21]

-

GC-MS is also commonly used for confirmation and quantification.[21]

Visualizations of Key Pathways and Workflows

Formation of N-Nitrosamines from Secondary Amines

The following diagram illustrates the general chemical pathway for the formation of an N-nitrosamine from a secondary amine and a nitrosating agent derived from nitrite.

Caption: General pathway of N-nitrosamine formation.

Analytical Workflow for N-Nitrosamines in Water (Based on EPA Method 521)

This diagram outlines the major steps involved in the analysis of N-nitrosamines in a water sample according to a typical regulatory method.

Caption: N-Nitrosamine analysis workflow for water samples.

Metabolic Activation of N-Nitrosodimethylamine (NDMA)

This diagram illustrates the metabolic pathway by which the pro-carcinogen NDMA is activated in the body to a DNA-alkylating agent.[8][16]

Caption: Metabolic activation pathway of NDMA.

Conclusion

The environmental occurrence of N-nitrosamines represents a complex and persistent challenge. Their formation from ubiquitous precursors in both natural and engineered systems, coupled with their carcinogenic potential, underscores the need for continued research and vigilant monitoring. This technical guide has provided a comprehensive overview of the current state of knowledge regarding the sources, prevalence, and analysis of these contaminants. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is crucial for assessing environmental risks, ensuring the safety of water and food supplies, and mitigating the potential for N-nitrosamine formation in pharmaceutical products. The continued development and refinement of sensitive analytical methods will be paramount in protecting public health from the risks associated with N-nitrosamine exposure.

References

- 1. Determination of 7 Nitrosamines in Drinking Water [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. veeprho.com [veeprho.com]

- 4. the-determination-of-n-nitrosamines-in-food - Ask this paper | Bohrium [bohrium.com]